molecular formula C8H15NO4S B13900527 N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

N-Acetyl-S-(3-hydroxypropyl)-DL-cysteine

Katalognummer: B13900527
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: FMWPQZPFBAHHMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-S-(3-hydroxypropyl)cysteine is an organic compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a 3-hydroxypropyl group attached to the sulfur atom of cysteine. This compound is known for its role as a metabolite in the detoxification of certain harmful substances in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-hydroxypropyl)cysteine typically involves the reaction of cysteine with acrolein, followed by acetylation. The reaction conditions often include:

    Step 1 Reaction with Acrolein: Cysteine reacts with acrolein in an aqueous medium to form S-(3-hydroxypropyl)cysteine.

    Step 2 Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for N-Acetyl-S-(3-hydroxypropyl)cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale Reaction Vessels: Using large reactors to mix cysteine and acrolein under controlled conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)cysteine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(3-hydroxypropyl)cysteine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in detoxification pathways and as a biomarker for exposure to certain toxic substances.

    Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)cysteine involves its role as a detoxification agent. It acts by:

    Conjugation: Conjugating with harmful substances, making them more water-soluble and easier to excrete.

    Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.

    Glutathione Precursor: Serving as a precursor for glutathione synthesis, which is crucial for cellular defense against toxins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetylcysteine: Another acetylated cysteine derivative with similar detoxification properties.

    S-(3-Hydroxypropyl)cysteine: Lacks the acetyl group but shares the 3-hydroxypropyl modification.

    N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: A stereoisomer with similar chemical properties.

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to its specific structure, which allows it to effectively conjugate with and detoxify certain harmful substances. Its acetyl group enhances its stability and solubility, making it more effective in biological systems compared to its non-acetylated counterparts.

Eigenschaften

Molekularformel

C8H15NO4S

Molekulargewicht

221.28 g/mol

IUPAC-Name

2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)

InChI-Schlüssel

FMWPQZPFBAHHMB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CSCCCO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.